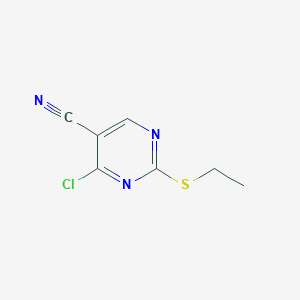4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile
CAS No.: 317830-03-8
Cat. No.: VC7967095
Molecular Formula: C7H6ClN3S
Molecular Weight: 199.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 317830-03-8 |
|---|---|
| Molecular Formula | C7H6ClN3S |
| Molecular Weight | 199.66 g/mol |
| IUPAC Name | 4-chloro-2-ethylsulfanylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C7H6ClN3S/c1-2-12-7-10-4-5(3-9)6(8)11-7/h4H,2H2,1H3 |
| Standard InChI Key | XIGPSFQLGBFAQZ-UHFFFAOYSA-N |
| SMILES | CCSC1=NC=C(C(=N1)Cl)C#N |
| Canonical SMILES | CCSC1=NC=C(C(=N1)Cl)C#N |
Introduction
Structural and Molecular Characteristics
The compound’s pyrimidine backbone features substitutions at positions 2, 4, and 5. The chloro group at position 4 enhances electrophilicity, while the ethylthio moiety at position 2 introduces steric bulk and sulfur-based reactivity. The cyano group at position 5 contributes to dipole interactions and hydrogen-bonding potential.
Molecular Formula:
Molecular Weight: ~201.68 g/mol (calculated based on analogous compounds) .
Comparative analysis with structurally related compounds reveals distinct features:
| Compound Name | Molecular Formula | Key Structural Differences |
|---|---|---|
| 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile | Methylthio group instead of ethylthio | |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Carboxylate ester replaces cyano group |
The ethylthio group in 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile improves lipophilicity compared to methylthio analogs, potentially enhancing membrane permeability in biological systems .
Synthetic Pathways and Optimization
Halogenation and Thioalkylation
A patented method for synthesizing 2-thioalkyl pyrimidines involves treating a pyrimidinone precursor with a halogenating agent (e.g., phosphorus oxychloride) and a thioalkylating reagent. For example:
-
Halogenation:
-
Thioalkylation:
The cyano group at position 5 is typically introduced via nucleophilic substitution or cyanation reactions using reagents like copper(I) cyanide .
Two-Step Condensation
An alternative route involves condensing S-ethylisothiourea with malonate derivatives under basic conditions, followed by cyclization and functionalization. This method, adapted from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate synthesis , highlights the versatility of pyrimidine ring formation:
Physicochemical Properties
While direct data for 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile is scarce, properties can be extrapolated from analogs:
The cyano group reduces solubility in aqueous media compared to carboxylate esters but increases reactivity toward nucleophiles .
Biological Activities and Applications
Enzyme Inhibition
The compound’s cyano group can act as a hydrogen-bond acceptor, potentially inhibiting enzymes like CYP1A2 . Such interactions are critical in drug design for modulating metabolic pathways.
Industrial and Research Implications
The compound’s synthesis scalability, demonstrated by high-yield protocols (e.g., 92% yield in dichloromethane with triethylamine ), supports its adoption in large-scale applications. Its modular structure also allows for derivatization to optimize bioactivity and physicochemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume